5-Fluoro-2-indanone

説明

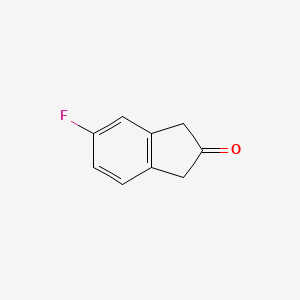

5-Fluoro-2-indanone is a laboratory chemical . It is a white to yellowish crystalline low melting solid . It is used as a precursor for thiosemicarbazones derived from 1-indanones and in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .

Molecular Structure Analysis

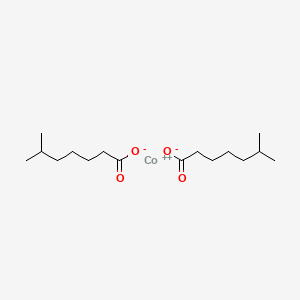

The empirical formula of 5-Fluoro-2-indanone is C9H7FO . The molecular weight is 150.15 . The SMILES string representation is Fc1ccc2C(=O)CCc2c1 .

Physical And Chemical Properties Analysis

5-Fluoro-2-indanone is a solid . It has a boiling point of 113-114 °C (lit.) and a melting point of 38-40 °C (lit.) . The density is 1.216 g/mL at 25 °C (lit.) .

科学的研究の応用

Application in Cancer Treatment

5-Fluoro-2-indanone has been explored in the realm of cancer treatment. A notable application is its use in the context of 5-Fluorouracil (5-FU), a widely used cancer treatment drug. Enhanced understanding of 5-FU's mechanism has led to strategies that increase its anticancer activity, despite the challenge of drug resistance. Technologies like DNA microarray profiling show potential in identifying genes mediating resistance to 5-FU, which could be valuable for chemotherapy or as predictive biomarkers (Longley, Harkin, & Johnston, 2003).

Molecular Structure Analysis

Research has also delved into the molecular structure of 5-fluoro-1-indanone variants, providing insights into their physical properties and potential applications. The analysis of cyclopentene rings and molecular arrangements in crystals informs the understanding of these compounds at a fundamental level (Garcia, Enas, VanBrocklin, & Fronczek, 1995).

Synthesis of Trifluoromethylated Compounds

Trifluoromethylated indanones have been synthesized for use in pharmaceuticals and biologically active compounds. The presence of fluorine significantly enhances properties like lipophilicity and bioavailability. Efficient one-pot synthesis methods using superacidic conditions have been reported, highlighting the chemical versatility of fluoro-organic compounds (Prakash et al., 2010).

Development of Fluorinated Fluorophores

Fluorinated amino acids, including 5-fluoro-2-indanone derivatives, have been utilized for the biosynthetic incorporation into proteins. This aids in studying protein structure, dynamics, and interactions, both in vitro and in vivo, with applications in biochemistry and cellular studies (Summerer et al., 2006).

NMR Studies and Drug Metabolism Monitoring

5-Fluoro-2-indanone has been instrumental in nuclear magnetic resonance (NMR) studies for analyzing the metabolic fate of drugs like 5-fluorouracil in living organisms. This non-invasive technique is crucial for understanding the pharmacodynamics and therapeutic efficacy of fluorinated drugs (Stevens et al., 1984).

Safety And Hazards

5-Fluoro-2-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-fluoro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVNPOZRBPSFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616830 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-indanone | |

CAS RN |

57584-69-7 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)